N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide
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Overview
Description
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide is a complex organic compound with a molecular formula of C26H36N4O. This compound is known for its potential applications in various fields, including drug discovery and medicinal chemistry. It is characterized by the presence of a cyclopropane carboxamide group attached to a phenylpiperazine moiety, which is further substituted with a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Intermediate: The reaction begins with the formation of 4-phenylpiperazine by reacting phenylhydrazine with ethylene diamine under acidic conditions.
Introduction of the Dimethylamino Group: The phenylpiperazine intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the dimethylaminophenylpiperazine intermediate with cyclopropanecarboxylic acid chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide has several scientific research applications:
Drug Discovery: It is used as a screening compound in drug discovery programs, particularly targeting G-protein-coupled receptors (GPCRs) and ion channels.
Neurotransmitter Transporter Inhibitors: The compound is included in libraries targeting neurotransmitter transporters, making it valuable in neurological research.
Therapeutic Areas:
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzenesulfonamide
- N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-methylethanediamide
- N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane carboxamide group, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26(2)21-12-10-19(11-13-21)23(18-25-24(29)20-8-9-20)28-16-14-27(15-17-28)22-6-4-3-5-7-22/h3-7,10-13,20,23H,8-9,14-18H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGGVTZKZDVFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CC2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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